(R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Overview
Description
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction . Single-crystal X-ray diffraction (SC-XRD) analysis is commonly used for determining the structures of organic compounds .Chemical Reactions Analysis
Amines can undergo various reactions, including alkylation and acylation . The specific reactions that “®-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride” undergoes would depend on its specific structure and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be determined through various experimental methods .Scientific Research Applications
Synthesis Techniques and Chemical Properties :
- Öztaşkın, Göksu, and SeÇen (2011) described a synthesis process for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, highlighting its biological activity and potential application in dopaminergic drugs (Öztaşkın, Göksu, & SeÇen, 2011).
- Orsini et al. (2002) explored a chemoenzymatic synthesis method for similar compounds, emphasizing their use as precursors for serotonin receptor agonists (Orsini, Sello, Travaini, & Gennaro, 2002).
Biological and Pharmacological Research :
- McDermot, McKenzie, and Freeman (1976) synthesized various analogs of this compound and examined their dopaminergic activity, contributing to our understanding of dopamine receptor agonists (McDermot, McKenzie, & Freeman, 1976).
- Meyer et al. (1995) developed a compound combining potent α-2 antagonist activity with serotonin uptake inhibitory activity, indicating potential utility in treating depression (Meyer, Hancock, Tietje, Sippy, Giardina, & Kerwin, 1995).
Molecular Structure and Crystallography :
- Kaiser, Weil, Gärtner, and Enev (2023) studied the molecular structures of derivatives during efforts towards the total synthesis of elisabethin A, showcasing the importance of crystallography in understanding molecular configurations (Kaiser, Weil, Gärtner, & Enev, 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLCAQWQPIFKRX-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@H](C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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